N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds containing thiazole and pyrazole rings have been evaluated for their antimicrobial and antituberculosis activities. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing promising activity against Mycobacterium tuberculosis with specific compounds exhibiting significant inhibition of DNA gyrase and ATPase activities without cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Anticancer Activity
The synthesis of novel compounds with thiazole and pyrazole scaffolds has been explored for potential anticancer applications. For example, pyrazolo[1,5-a]pyrimidine derivatives were investigated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating that structural modifications in these scaffolds can lead to compounds with significant anticancer properties (Hassan et al., 2014).
Synthetic Applications
The structural features of thiazole and pyrazole derivatives offer versatile synthetic applications. For instance, microwave-assisted synthesis techniques have been applied to generate novel heterocyclic compounds, including pyrido[3,2-f][1,4]thiazepines, showcasing the potential of these motifs in the synthesis of diverse heterocyclic systems with possible pharmaceutical applications (Faty et al., 2011).
Fluorescence Properties
Thiazole derivatives have been utilized in the design and synthesis of fluorescent compounds. Co(II) complexes involving thiazole motifs have demonstrated interesting fluorescence properties, which could be explored for applications in materials science and bioimaging (Vellaiswamy & Ramaswamy, 2017).
Herbicidal Activity
Pyrazole-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity, indicating that specific substitutions on the pyrazole ring can lead to compounds with promising herbicidal properties and selectivity towards certain weeds, suggesting potential agricultural applications (Ohno et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that hybrid antimicrobials, which combine the effect of two or more agents, represent a promising antibacterial therapeutic strategy . This compound could potentially interact with its targets in a similar manner, leading to changes that result in its antibacterial activity.
Biochemical Pathways
It’s known that thiazole derivatives can affect a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
It’s known that similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-16-8-6-9-17-18(16)22-20(28-17)25(13-14-7-4-5-11-21-14)19(26)15-10-12-24(2)23-15/h4-12H,3,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSCYTJAOIBNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.